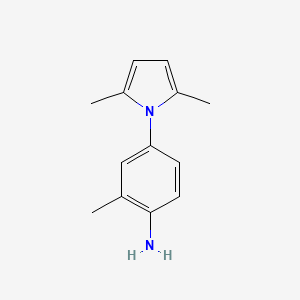

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFOPWHDXDNRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

-

Systematic Name: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline

-

Core Scaffold: o-Toluidine (2-methylaniline) derivative.

-

Functional Moiety: 2,5-Dimethylpyrrole ring fused via N-C bond at the para position relative to the primary amine.

-

Applications: This structural motif is a critical intermediate in the synthesis of tyrosine kinase inhibitors, anti-parasitic agents, and advanced electrochromic polymers.

Retrosynthetic Logic

The synthesis hinges on the construction of the pyrrole ring. The most robust and atom-economical approach is the Paal-Knorr Pyrrole Synthesis , condensing a 1,4-diketone with a primary amine.

The Regioselectivity Challenge: The precursor, 2-methyl-1,4-phenylenediamine , contains two nucleophilic amino groups:

-

N1 (C1-NH₂): Positioned ortho to the methyl group. Sterically hindered.

-

N4 (C4-NH₂): Positioned meta to the methyl group. Sterically accessible and more nucleophilic.

Strategic Decision: To synthesize the target where the pyrrole is at position 4, we exploit the steric differentiation between the two amines. The 2,5-hexanedione electrophile will preferentially condense with the unhindered C4-amine. While a protection-deprotection strategy (masking N1) offers absolute specificity, it adds two synthetic steps. This guide details the Direct Selective Condensation route as the primary industrial-viable protocol, optimized for regiocontrol.

Part 2: Synthesis Pathway Visualization

Reaction Scheme (Graphviz)

Figure 1: Selective Paal-Knorr condensation pathway favoring the sterically accessible C4-amine.

Part 3: Detailed Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 2-Methyl-1,4-phenylenediamine | Substrate | 1.0 | 122.17 | Use free base or dihydrochloride (requires neutralization). |

| 2,5-Hexanedione | Reagent | 1.05 | 114.14 | Slight excess ensures conversion; avoid large excess to prevent bis-pyrrole. |

| Acetic Acid (Glacial) | Solvent/Cat. | ~10-15 vol | 60.05 | Acts as both solvent and acid catalyst. |

| Sodium Acetate | Buffer | 2.2 | 82.03 | Only required if starting from dihydrochloride salt. |

Step-by-Step Methodology

Phase 1: Setup & Addition

-

Apparatus: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen or Argon). Note: Anilines are oxidation-sensitive; inert atmosphere improves yield and color.

-

Dissolution: Charge the flask with 2-Methyl-1,4-phenylenediamine (10 mmol, 1.22 g). Add Glacial Acetic Acid (15 mL). Stir at room temperature until fully dissolved.

-

Checkpoint: If the solution is dark black/opaque immediately, the starting material may be oxidized. Recrystallize the diamine if necessary.

-

-

Reagent Addition: Add 2,5-Hexanedione (10.5 mmol, 1.23 mL) dropwise over 5 minutes.

-

Why? Slow addition maintains a high amine-to-diketone ratio locally, favoring mono-substitution over bis-substitution.

-

Phase 2: Reaction (The Paal-Knorr Cyclization)

-

Heating: Heat the mixture to reflux (approx. 118°C) .

-

Duration: Maintain reflux for 2 to 4 hours .

-

Monitoring (TLC): Eluent: Hexane/Ethyl Acetate (7:3).

-

Rf Shift: The starting diamine is polar (low Rf). The target pyrrole is significantly less polar (higher Rf). The bis-pyrrole (impurity) will have the highest Rf.

-

Phase 3: Workup & Purification

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution or 10% NaOH until pH ~8-9.

-

Observation: The product should precipitate as a solid or oil out.

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers.

-

Washing: Wash the organic phase with water (1 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄ .

-

Isolation: Filter and concentrate under reduced pressure.

-

Purification: If the crude is dark (oxidation products), purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3) or Recrystallization from Ethanol/Water.

Part 4: Mechanism & Self-Validation (E-E-A-T)

Mechanistic Causality

The reaction proceeds via the acid-catalyzed formation of a hemiaminal.

-

Nucleophilic Attack: The C4-amine (unhindered) attacks one carbonyl of the 2,5-hexanedione. The C1-amine is shielded by the ortho-methyl group, slowing its reaction rate significantly.

-

Cyclization: The nitrogen attacks the second carbonyl, closing the ring.

-

Aromatization: Two dehydration steps (loss of 2 H₂O) drive the equilibrium irreversibly toward the aromatic pyrrole system.

Self-Validating Analytical System

To ensure the protocol was successful without external validation, check these internal markers:

| Analytical Method | Expected Signal | Mechanistic Confirmation |

| ¹H NMR (DMSO-d₆) | Singlet ~5.7 - 5.8 ppm (2H) | Protons on the pyrrole ring (C3/C4 of pyrrole). Confirms ring closure. |

| ¹H NMR (DMSO-d₆) | Singlet ~2.0 ppm (6H) | Methyl groups on the pyrrole. Distinct from the aryl methyl.[1][2] |

| ¹H NMR (DMSO-d₆) | Broad Singlet ~4.5 - 5.0 ppm (2H) | CRITICAL: Presence of NH₂ protons. If this is missing, you formed the bis-pyrrole. |

| Visual | Tan to Light Brown Solid | Deep black usually indicates aniline oxidation (tar). |

| Solubility | Soluble in DCM/CHCl₃ | Starting diamine salt is insoluble in DCM; Product is soluble. |

Part 5: Safety & Handling

-

2,5-Hexanedione: Known neurotoxin. Can cause peripheral neuropathy upon chronic exposure. Handle in a fume hood with nitrile gloves.

-

Phenylenediamines: Potential sensitizers and carcinogens. Avoid skin contact.

Part 6: References

-

Paal, C. (1884).[3][4] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

-

Knorr, L. (1884).[3][4] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

-

Amarnath, V., et al. (1991).[4][5] "Mechanism of the Paal-Knorr Pyrrole Synthesis". The Journal of Organic Chemistry, 56(24), 6924–6931.

-

Banik, B. K., et al. (2000). "Microwave-Assisted Solid Phase Synthesis of Pyrroles". Tetrahedron Letters, 41(34), 6551–6554. (Demonstrates modern variations of Paal-Knorr).

-

PubChem Compound Summary. (2024). "4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline".[6][7][8] National Center for Biotechnology Information.

Sources

- 1. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new polymers derived from 2-methyl-<i>m</i>-phenylenediamine as an effective adsorbent for cationic dye removal - Arabian Journal of Chemistry [arabjchem.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. 60176-19-4 CAS MSDS (4-(2,5-DIMETHYL-PYRROL-1-YL)-PHENYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Pyrrole Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to Diarylpyrrole and Pyrrole Indolin-2-one Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of natural products and synthetic therapeutic agents. The pyrrole framework is not merely a passive structural element; its ability to engage in hydrogen bonding and π-stacking interactions allows it to serve as a pharmacophore that can be tailored to interact with a multitude of biological targets.[1]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of two prominent classes of pyrrole-containing compounds: Pyrrole Indolin-2-ones and Diarylpyrroles . We will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications, moving beyond a simple recitation of facts to explain the causal links between chemical structure and biological function. Our goal is to furnish the reader with the foundational knowledge and practical insights necessary to innovate within this fertile area of drug discovery.

Part I: Pyrrole Indolin-2-one Derivatives: A Scaffold for Kinase Inhibition

The fusion of a pyrrole ring with an indolin-2-one (oxindole) core creates a rigid, planar scaffold that has proven exceptionally effective for targeting the ATP-binding site of protein kinases.[2] This structural class rose to prominence with the development and approval of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, validating the therapeutic potential of this chemical series.[3][4]

Core Mechanism of Action: Targeting Receptor Tyrosine Kinases

Pyrrole indolin-2-one derivatives predominantly function as competitive inhibitors of protein kinases, particularly RTKs. These enzymes play a critical role in cellular signal transduction pathways that govern cell growth, proliferation, and survival.[3] In many cancers, these signaling pathways are dysregulated, making their constituent kinases attractive therapeutic targets.

The primary targets for this class of compounds include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] By inhibiting these receptors, the compounds block downstream signaling, leading to potent anti-angiogenic effects—that is, they prevent the formation of new blood vessels that tumors require for growth and metastasis.[3][5]

Caption: Mechanism of RTK inhibition by pyrrole indolin-2-one compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-substituted pyrrole indolin-2-ones is typically achieved via a Knoevenagel condensation between an appropriately substituted indolin-2-one and a 2-formylpyrrole. This straightforward approach allows for extensive variation of substituents on both heterocyclic rings, enabling fine-tuning of the molecule's pharmacological profile.

Key SAR insights include:

-

Indolin-2-one Core: Substitution at the C5 position is critical. A fluorine atom, as seen in Sunitinib, forms favorable hydrophobic interactions within the ATP-binding pocket.[2] Other halides can also confer potent activity.[2]

-

Pyrrole Moiety: The substituents on the pyrrole ring significantly influence potency and pharmacokinetics. A crystallographic study showed that the C4' position is solvent-exposed, making it an ideal point for modification to improve properties like solubility.[5] The N,N-diethylaminoethyl carboxamide side chain of Sunitinib is a classic example of using this position to enhance drug-like properties.[5]

-

The Methylene Linker: The stereochemistry of the exocyclic double bond is crucial. The (Z)-isomer is the active conformation, holding the two heterocyclic systems in the correct orientation for optimal binding to the kinase.[6]

| Compound | Key Substituents | Primary Targets | Reported Activity (IC50) | Reference |

| Sunitinib (SU11248) | 5-F on indolinone; 3,5-dimethyl & 4-carboxamide on pyrrole | VEGFRs, PDGFRs, c-Kit, FLT3 | VEGFR-2: 9 nM; PDGFRβ: 8 nM | [2][3] |

| Semaxanib (SU5416) | 3,5-dimethyl & 4-carboxyethyl on pyrrole | VEGFRs, PDGFRs | VEGFR-2: 30 nM | [2] |

| Compound 33 | 5-phenylsulfonamido on indolinone; 3'-carboxyethyl on pyrrole | Aurora A, Aurora B | Aurora A: 12 nM; Aurora B: 156 nM | [7][8] |

| Chloropyrrole Analog (14i) | 5-Cl on indolinone; 4-Cl & 4'-carboxamide on pyrrole | Anticancer (Cell-based) | A549 cells: 0.32 µM | [5] |

Therapeutic Applications

The primary application of pyrrole indolin-2-one compounds is in oncology. Sunitinib is an FDA-approved first-line therapy for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4] Its success has spurred the development of numerous other analogs targeting various kinases.[4] Beyond the well-established VEGFR/PDGFR inhibitors, derivatives have been developed that show potent activity against other cancer-relevant targets, such as the Aurora kinases, which are critical for cell cycle regulation.[7][9]

Experimental Protocol: Synthesis of a 5-Fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

This protocol describes a representative synthesis of a core scaffold related to Sunitinib.

1. Materials:

-

5-Fluoroindolin-2-one

-

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

-

Ethanol

-

Piperidine (catalyst)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

2. Procedure:

-

To a 100 mL round-bottom flask, add 5-fluoroindolin-2-one (1.0 eq) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq).

-

Add absolute ethanol (approx. 20 mL per gram of oxindole) to the flask to suspend the reactants.

-

Add a catalytic amount of piperidine (approx. 0.1 eq) to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired 5-fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one.

3. Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The (Z)-configuration is the thermodynamically favored product.

Part II: Diarylpyrrole Compounds: A Scaffold of Diverse Bioactivity

Unlike the relatively focused activity of the pyrrole indolin-2-ones, diarylpyrrole derivatives represent a more versatile scaffold, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][10][11] The specific biological profile is highly dependent on the nature and position of the two aryl rings and other substituents on the pyrrole core.

Mechanisms of Action & Therapeutic Targets

The versatility of the diarylpyrrole scaffold allows it to interact with a range of distinct biological targets.

-

Anti-inflammatory Activity (COX-2 Inhibition): Many 1,5-diarylpyrrole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12] Their structure often mimics that of "coxib" drugs, typically featuring a p-sulfonamide or p-methylsulfonylphenyl group on one of the aryl rings, which is a key pharmacophoric element for selective COX-2 binding.[12]

-

Anticancer Activity (Tubulin Polymerization Inhibition): Certain 3,4-diarylpyrroles act as potent antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton required for cell division.[13][14] These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[13][14]

-

Antimicrobial Activity: Diarylpyrroles have demonstrated broad-spectrum activity against various pathogens. This includes activity against drug-resistant ESKAPE pathogens and Mycobacterium tuberculosis.[15][16][17] The mechanism can involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[15]

-

Neuroprotective Activity: In models of neurodegenerative diseases like Parkinson's, 1,5-diarylpyrrole derivatives have shown neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation, partly through the suppression of the COX-2/PGE2 pathway.[10][18]

Caption: Diverse biological targets of diarylpyrrole compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of diarylpyrroles can be accomplished through several classical methods, including the Paal-Knorr synthesis (condensation of a 1,4-dicarbonyl compound with an amine) and the Hantzsch pyrrole synthesis.[19] These methods allow for regiocontrolled placement of the aryl groups.[20]

-

For COX-2 Inhibition (1,5-diarylpyrroles): A key structural feature for potent and selective COX-2 inhibition is the presence of a SO₂Me or SO₂NH₂ substituent at the para-position of one of the phenyl rings.[12]

-

For Tubulin Inhibition (3,4-diarylpyrroles): The presence of a 3,4,5-trimethoxyphenyl group is highly favorable for activity, mimicking the A-ring of colchicine and combretastatin A-4.[14] Small, electron-donating groups on the second aryl ring often enhance potency.

-

For Antimicrobial Activity: Potency is often linked to the specific nature of the aryl substituents and the presence of basic side chains, which can facilitate interaction with negatively charged bacterial membranes.[15]

| Compound Class | Representative Structure/Features | Biological Activity | Key SAR Insights | Reference |

| COX-2 Inhibitors | 1,5-Diarylpyrrole with a 4-(methylsulfonyl)phenyl group | Anti-inflammatory | The SO₂Me group is critical for selective binding to the COX-2 side pocket. | [12] |

| Antimitotic Agents | 3,4-Diarylpyrrole with a 3,4,5-trimethoxyphenyl group | Anticancer (Tubulin Inhibition) | The trimethoxyphenyl moiety is a classic pharmacophore for colchicine-site binders. | [14] |

| Antimicrobial Agents | 1,5-Diarylpyrrole with varied halogen/alkoxy substituents | Antibacterial, Antifungal | Lipophilicity and specific electronic properties of aryl rings modulate activity. | [16] |

| Neuroprotective Agents | 1,5-Diarylpyrrole derivatives | Antioxidant, Anti-inflammatory | Ability to scavenge ROS and inhibit COX-2 in neural cells. | [10][18] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Enzyme-Based)

This protocol outlines a common method to assess the direct inhibitory effect of a compound on the COX-2 enzyme.

1. Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (diarylpyrrole derivative)

-

Celecoxib (positive control)

-

DMSO (vehicle)

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E₂ (PGE₂) EIA Kit (for detection of product)

-

96-well microplate and plate reader

2. Procedure:

-

Prepare serial dilutions of the test compound and the positive control (Celecoxib) in DMSO. The final DMSO concentration in the assay should be kept low (<1%).

-

In a 96-well plate, add the assay buffer.

-

Add the human recombinant COX-2 enzyme to each well (except for the no-enzyme control wells).

-

Add the serially diluted test compounds, positive control, or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ EIA kit, following the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyrrole indolin-2-one and diarylpyrrole scaffolds, while both originating from the same heterocyclic core, showcase two distinct philosophies in drug design. The former represents a highly successful, structure-guided approach to developing specific kinase inhibitors, exemplified by the clinical success of Sunitinib. The latter demonstrates the power of a versatile scaffold that can be adapted to engage a wide variety of biological targets, leading to compounds with anti-inflammatory, anticancer, and antimicrobial properties.

Future research in these areas will likely focus on several key directions:

-

For Pyrrole Indolin-2-ones: The design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and toxicity. Exploration of this scaffold against other kinase families remains a promising avenue.

-

For Diarylpyrroles: A deeper investigation into the mechanisms of action for their antimicrobial and neuroprotective effects is warranted. The development of dual-action compounds, such as those with combined COX-2 inhibitory and antioxidant properties, could offer novel therapeutic strategies for complex diseases.

For medicinal chemists and drug discovery scientists, both scaffolds continue to offer a rich playground for innovation. Their synthetic tractability and proven biological relevance ensure that they will remain a cornerstone of therapeutic development for years to come.

References

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Vertex AI Search.

- Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile. (2010). PubMed.

- Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). Pharmacology & Pharmacy.

- Combined 3D-QSAR modeling and molecular docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors. (n.d.). PubMed.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PMC.

- Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. (2010).

- 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin. (n.d.).

- A facile synthesis of diaryl pyrroles led to the discovery of potent colchicine site antimitotic agents. (2021). PubMed.

- Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. (n.d.). PMC - PubMed Central.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). SID.

- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (n.d.). PMC.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid

- Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. (2007). Taylor & Francis.

- Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (2025). ACS Infectious Diseases.

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). PMC.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022).

- Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. (n.d.). AIP Publishing.

- Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents.

- Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. (2011). PubMed.

- Synthesis and SAR studies of diarylpyrrole anticoccidial agents. (2006). PubMed.

- 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: design, synthesis, and microbiological evalu

- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection. (2024).

- 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: Design, synthesis, and microbiological evaluation. (2025).

- Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (n.d.). Lafayette Instrument Company.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv

- Synthesis of pyrrolo[1,2- a ]indole-1,8(5 H )-diones as new synthons for developing novel tricyclic compounds of pharmaceutical interest. (n.d.).

- Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2025). MDPI.

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu

- THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE N

- Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed.

- Diarylureas as Antitumor Agents. (2021). MDPI.

- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.

- Novel 3,4-diarylpyrazole as prospective anti-cancerous agents. (n.d.). PMC - PubMed Central.

- Antiinflammatory 4,5-Diarylpyrroles: Synthesis and QSAR. (n.d.). Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combined 3D-QSAR modeling and molecular docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A facile synthesis of diaryl pyrroles led to the discovery of potent colchicine site antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: design, synthesis, and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [sid.ir]

- 19. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 20. tandfonline.com [tandfonline.com]

spectral data including 1H NMR for 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

An In-Depth Technical Guide to the 1H NMR Spectral Analysis of 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Introduction

This compound is a substituted N-aryl pyrrole, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The pyrrole core is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with diverse biological activities.[1] The precise structural characterization of such molecules is paramount for understanding their function and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the most powerful technique for the unambiguous structural elucidation of organic compounds in solution.[3][4]

This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound. As a Senior Application Scientist, the narrative herein is structured to not only present the spectral data but to explain the underlying principles and experimental rationale, ensuring a self-validating and authoritative resource for researchers. We will delve into the predicted spectral data, offering a detailed interpretation grounded in established spectroscopic principles and comparative data from related structures.

Methodology: Synthesis and Spectroscopic Analysis

Plausible Synthetic Pathway: The Paal-Knorr Reaction

The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[5] For the target compound, this involves the reaction of 2-methyl-p-phenylenediamine with 2,5-hexanedione, typically under acidic conditions.

Caption: Synthetic workflow via the Paal-Knorr reaction.

Experimental Protocol: 1H NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution 1H NMR data. This self-validating system ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3), in a clean, dry NMR tube. CDCl3 is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak, which is easily identifiable.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[7]

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl3).

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum at a standard probe temperature (e.g., 298 K).

-

Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm for organic molecules), and an adequate relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each signal to determine the relative ratio of protons.[4][8]

-

1H NMR Spectral Data and Interpretation

The structure of this compound presents several distinct proton environments, which give rise to a characteristic 1H NMR spectrum.

Caption: Molecular structure with labeled proton environments.

Predicted 1H NMR Data Summary

The following table summarizes the predicted spectral data based on established chemical shift ranges and analysis of structurally similar compounds.[5][7][9]

| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| Ha | ~7.0 - 6.8 | 1H | d | Aromatic CH |

| Hb | ~6.8 - 6.6 | 1H | dd | Aromatic CH |

| Hc | ~6.8 - 6.6 | 1H | s (or narrow d) | Aromatic CH |

| Hd | ~5.9 | 2H | s | Pyrrole CH |

| He | ~3.7 | 2H | br s | Amine NH2 |

| Hf | ~2.1 | 6H | s | Pyrrole CH3 |

| Hg | ~2.0 | 3H | s | Phenyl CH3 |

In-Depth Signal Analysis

-

Aromatic Protons (Ha, Hb, Hc):

-

Expertise & Experience: The phenyl ring contains three protons in distinct electronic environments. The electron-donating amine (-NH2) and methyl (-CH3) groups, along with the pyrrole ring, will shield these protons, shifting them upfield relative to benzene (7.34 ppm).

-

Ha (~7.0-6.8 ppm, 1H, doublet): This proton is ortho to the pyrrole substituent and meta to the methyl group. It is expected to be split into a doublet by its only neighbor, Hb.

-

Hb (~6.8-6.6 ppm, 1H, doublet of doublets): This proton is ortho to the amine group and is coupled to both Ha and Hc, resulting in a doublet of doublets.

-

Hc (~6.8-6.6 ppm, 1H, singlet or narrow doublet): This proton is ortho to both the methyl and amine groups. Its coupling to Hb might be small, potentially appearing as a broad singlet or a narrow doublet. Overlap with the Hb signal is possible.[8]

-

-

Pyrrole Ring Protons (Hd):

-

Expertise & Experience: The two protons on the pyrrole ring are chemically and magnetically equivalent due to the symmetry of the 2,5-disubstituted ring.

-

Trustworthiness: They are expected to appear as a sharp singlet at ~5.9 ppm.[3][4] This chemical shift is characteristic of protons on an electron-rich pyrrole ring. In a similar published compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, these protons resonate at 5.98 ppm, providing a strong validation for this assignment.[5]

-

-

Amine Protons (He):

-

Expertise & Experience: The two protons of the primary amine group (-NH2) typically appear as a broad singlet. Their chemical shift is variable and depends on solvent, concentration, and temperature, but is often found in the ~3.5-4.0 ppm range for aromatic amines. The broadness is due to quadrupole broadening from the 14N nucleus and potential chemical exchange.[8]

-

-

Methyl Protons (Hf, Hg):

-

Expertise & Experience: The spectrum features two distinct singlet signals corresponding to the two types of methyl groups.

-

Pyrrole Methyls (Hf, ~2.1 ppm, 6H): The two methyl groups attached to the pyrrole ring are equivalent and have no adjacent protons, thus they appear as a strong singlet integrating to six protons. The value of ~2.1 ppm is consistent with data for other 2,5-dimethylpyrrole derivatives.[5][9]

-

Phenyl Methyl (Hg, ~2.0 ppm, 3H): The methyl group on the phenyl ring also appears as a singlet, integrating to three protons. Its chemical shift will be very close to that of the pyrrole methyls, but modern high-field NMR should be able to resolve them.

-

Conclusion

The 1H NMR spectrum provides a definitive fingerprint for the molecular structure of this compound. Through a systematic analysis of chemical shifts, integration values, and signal multiplicities, each proton environment can be confidently assigned. The key spectral features—including the characteristic singlet for the two pyrrole protons, the distinct signals for the aromatic protons, and the three singlet signals for the methyl and amine groups—collectively validate the identity and purity of the compound. This guide serves as a robust framework for researchers utilizing NMR spectroscopy in the structural characterization of complex heterocyclic molecules.

References

- OpenOChem Learn. (n.d.). Interpreting.

- Sapling. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Kovač, B., Klasinc, L., Vorkapić-Furač, J., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2597-2604. [Link]

-

Saeed, A. A. H. (1985). Spectroscopic Study of Some New N-Aryl Pyrroles. Journal of Chemical & Engineering Data, 30(3), 358-360. [Link]

-

Goméz-Durán, C. F. A., et al. (2020). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. RSC Advances, 10(49), 29326-29335. [Link]

-

Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. [Link]

-

Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]

-

Wang, D., et al. (2015). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie International Edition, 54(44), 13079-13083. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0251275). Retrieved from [Link]

-

American Chemical Society. (n.d.). Supporting Information Antimycobacterial Agents. Novel Diarylpyrrole Derivatives of BM212 Endowed with High Activity toward Myco. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

-

ResearchGate. (2023, July 10). (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

ResearchGate. (2017, October 28). Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline.... Retrieved from [Link]

-

Yamano, N., et al. (2022). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 17(1), e0262787. [Link]

-

Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. acdlabs.com [acdlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved via the Paal-Knorr reaction, a robust and efficient method for the formation of substituted pyrroles. This document outlines the complete synthetic pathway, including the preparation of the key starting material, 1,2,5-oxadiazole-3,4-diamine (diaminofurazan). Detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data are provided to ensure successful and reproducible synthesis. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Significance of Pyrrole-Substituted Oxadiazoles

The convergence of pyrrole and 1,2,5-oxadiazole (furazan) scaffolds into a single molecular entity, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, presents a compelling strategy in the design of novel therapeutic agents. The 1,2,5-oxadiazole ring system is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2] Specifically, 1,2,5-oxadiazol-3-amines with a heterocyclic substituent in the 4-position are being intensively investigated for their pharmacological potential.[3][4]

The pyrrole moiety, a ubiquitous structural motif in natural products and pharmaceuticals, contributes to the molecule's overall physicochemical properties and can engage in various biological interactions.[5] The Paal-Knorr synthesis offers a direct and reliable method for constructing the N-substituted pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[6][7][8] This application note details a selective synthesis of the target compound, which has been shown to proceed efficiently at a single amino group of 1,2,5-oxadiazole-3,4-diamine.[3]

Reaction Mechanism and Pathway

The synthesis of the target molecule is a two-stage process, beginning with the preparation of the key intermediate, 1,2,5-oxadiazole-3,4-diamine, followed by the Paal-Knorr pyrrole synthesis.

Synthesis of 1,2,5-Oxadiazole-3,4-diamine

The preparation of 1,2,5-oxadiazole-3,4-diamine (also known as diaminofurazan) is a critical first step. A common and effective method involves the cyclization of diaminoglyoxime. Diaminoglyoxime itself is synthesized from glyoxal and hydroxylamine hydrochloride.[5][9][10]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 1,2,5-Oxadiazole-3,4-diamine

This protocol is adapted from established procedures for the synthesis of diaminofurazan. [5][10] Part A: Synthesis of Diaminoglyoxime

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Glyoxime | 88.07 | 17.6 g | 0.2 |

| Hydroxylamine hydrochloride | 69.49 | 27.8 g | 0.4 |

| Sodium hydroxide | 40.00 | 20.0 g | 0.5 |

| Deionized Water | 18.02 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add glyoxime (17.6 g, 0.2 mol) and aqueous sodium hydroxide (20.0 g in 100 mL of water).

-

Stir the mixture until the glyoxime is dissolved.

-

Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) in one portion.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90°C for 6 hours.

-

Allow the reaction mixture to cool to room temperature. A colorless crystalline solid will precipitate.

-

Collect the solid by vacuum filtration, wash with cold deionized water (2 x 15 mL), and dry to yield diaminoglyoxime.

Part B: Cyclization to 1,2,5-Oxadiazole-3,4-diamine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diaminoglyoxime | 118.10 | 23.6 g | 0.2 |

| Potassium hydroxide | 56.11 | 11.2 g | 0.2 |

| Deionized Water | 18.02 | 80 mL | - |

Procedure:

-

Caution: This reaction is performed under pressure and high temperature. Use a stainless steel pressure reactor and adhere to all safety protocols for high-pressure reactions.

-

Place a suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (11.2 g in 80 mL of water) into the stainless steel reactor.

-

Seal the reactor and place it in an oil bath preheated to 170-180°C.

-

Maintain this temperature for 2 hours.

-

After the reaction is complete, cool the reactor by immersing it in an ice bath for 2 hours.

-

Caution: Open the reactor in a fume hood to vent any residual ammonia.

-

Collect the precipitated product by vacuum filtration, wash with a small amount of cold water, and dry. The product should be a white to off-white solid.

Protocol 2: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

This protocol is based on the work of Obruchnikova et al. (2023). [11][12]

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

|---|---|---|---|---|

| 1,2,5-Oxadiazole-3,4-diamine | 100.08 | - | 400 mg | 4.0 |

| 2,5-Hexanedione | 114.14 | 0.973 | 0.51 mL | 4.4 |

| Acetic Acid (glacial) | 60.05 | 1.049 | 5 mL | - |

| Ethyl Acetate | 88.11 | 0.902 | ~60 mL | - |

| Deionized Water | 18.02 | 1.000 | 40 mL | - |

| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed | - |

Procedure:

-

To a 25 mL round-bottom flask, add 1,2,5-oxadiazole-3,4-diamine (400 mg, 4.0 mmol) and glacial acetic acid (5 mL).

-

Stir the solution until the starting material is fully dissolved.

-

Add 2,5-hexanedione (0.51 mL, 4.4 mmol) to the solution.

-

Stir the reaction mixture at 40-45°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After 2 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water (40 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Expected Results and Characterization

The successful synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine should yield a solid product. The following characterization data, as reported in the literature, can be used to confirm the structure and purity of the final compound. [3][12]

| Analysis | Expected Results |

|---|---|

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ 5.89 (s, 2H, CH), 5.76 (s, 2H, NH₂), 1.95 (s, 6H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 150.3, 149.7, 127.0, 106.1, 11.7 |

| IR (KBr, cm⁻¹) | 3409, 3328, 3255, 3211 (NH₂) |

| High-Resolution MS | Calculated for C₈H₁₁N₄O⁺ [M+H]⁺: 179.0927; Found: 179.0927 |

The presence of five signals in the ¹³C NMR spectrum is a key indicator of the successful mono-substitution, distinguishing it from the symmetrical bis-pyrrole product. [12]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of Target Compound | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature or reaction time may be beneficial, but avoid prolonged heating which can cause decomposition. [13] |

| Side Product Formation: At low pH (<3), the formation of furan derivatives can compete with pyrrole synthesis. [14] | Ensure the reaction is conducted in a weakly acidic medium like acetic acid. Avoid the use of strong mineral acids. | |

| Decomposition of Product: The pyrrole product may be sensitive to prolonged exposure to acidic conditions and heat. | Do not exceed the recommended reaction time and temperature. Work up the reaction promptly upon completion. [13] | |

| Formation of Bis-Pyrrole Adduct | Excess 2,5-Hexanedione: Using a large excess of the diketone can favor the reaction at both amino groups. | Use a slight excess (1.1 equivalents) of 2,5-hexanedione as specified in the protocol. [11] |

| Purification Difficulties | Streaking on Silica Gel Column: The amino and pyrrole functionalities can cause the compound to streak on silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. [1] |

| Colored Impurities: Oxidation of the pyrrole ring can lead to colored byproducts. | Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product protected from light and air. |

Safety and Handling

-

1,2,5-Oxadiazole-3,4-diamine (Diaminofurazan): This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [4][15]Handle with care, avoiding dust formation. Store refrigerated.

-

2,5-Hexanedione: This compound is a flammable liquid and is toxic. It is a known neurotoxin. [16]Handle in a well-ventilated fume hood and avoid inhalation, ingestion, and skin contact.

-

Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage. Use with appropriate protective gear.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Three methods of synthesizing 3,4-diaminofurazan - ResearchGate. Available from: [Link]

-

A review of energetic materials synthesis. Available from: [Link]

-

Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library. Available from: [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. Available from: [Link]

-

A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate - DTIC. Available from: [Link]

-

(PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed. Available from: [Link]

-

3,4-Diaminofurazan | C2H4N4O - PubChem. Available from: [Link]

- Purification of crude pyrroles - US5502213A - Google Patents.

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. Available from: [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

-

Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Hexane-2,5-dione - Wikipedia. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3,4-Diaminofurazan | C2H4N4O | CID 537677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kilogram-grade preparation method of 3,3'-diamino-4,4'-azoxyfurazan - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 15. 3,4-Diaminofurazan 97 17220-38-1 [sigmaaldrich.com]

- 16. idus.us.es [idus.us.es]

protocol for 1H NMR analysis of 2,5-dimethyl-1H-pyrrole derivatives

Application Note: High-Fidelity 1H NMR Characterization of 2,5-Dimethyl-1H-pyrrole Derivatives

Abstract

The 2,5-dimethyl-1H-pyrrole scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a precursor for porphyrins and a bio-isostere in various kinase inhibitors (e.g., Atorvastatin analogs). However, its characterization via proton nuclear magnetic resonance (

Critical Sample Preparation: The "Acid Trap"

Scientific Context:

Pyrroles are electron-rich heteroaromatics. In the presence of trace acids (commonly DCl found in aged CDCl

Protocol 1: Solvent Selection & Stabilization

-

Standard Screening: Use DMSO-d

for primary characterization.-

Why: It disrupts intermolecular H-bonding, sharpens the N-H signal, and shifts it downfield (

10 ppm), separating it from aromatic signals. It is also non-acidic.

-

-

If CDCl

is required (e.g., for solubility):-

Pre-treatment: Pass CDCl

through a short plug of basic alumina or store over silver foil/molecular sieves to scavenge DCl. -

Neutralization: Add 1-2 mg of anhydrous K

CO

-

Table 1: Solvent Effects on 2,5-Dimethylpyrrole Chemical Shifts

| Moiety | Multiplicity | Notes | ||

| 2,5-CH | 2.15 - 2.30 | 2.05 - 2.20 | Singlet (s) | Can show allylic coupling ( |

| 3,4-H | 5.70 - 5.90 | 5.50 - 5.70 | Singlet (s) | Shifts downfield if electron-withdrawing groups are present. |

| N-H | 7.50 - 8.50 (Broad) | 10.0 - 11.5 (Sharp) | Broad s | In CDCl |

Acquisition Parameters: Precision vs. Speed

Expert Insight:

The methyl groups at positions 2 and 5 have significantly different longitudinal relaxation times (

Protocol 2: Instrument Configuration

-

Pulse Sequence: zg30 (30° excitation) to minimize saturation.

-

Spectral Width (SW): 14 ppm (ensure N-H region is covered; -2 to 12 ppm).

-

Relaxation Delay (D1):

-

Qualitative ID: 1.0 – 2.0 s.

-

Quantitative (Purity):15.0 s . (Methyl

can exceed 2-3s;

-

-

Temperature: 298 K (Standard).

-

Tip: If N-H is broad in DMSO, heat to 315 K . This accelerates quadrupolar relaxation of

N, paradoxically sharpening the proton signal by decoupling it from the nitrogen spin states.

-

Paal-Knorr Synthesis Monitoring Workflow

The most common route to these derivatives is the Paal-Knorr condensation of 2,5-hexanedione with a primary amine. NMR is the primary tool to validate cyclization.

Key Diagnostic Signals:

-

Disappearance of the diketone methyl singlet (~2.2 ppm, typically less shielded than pyrrole methyls).

-

Appearance of the pyrrole ring protons (~5.8 ppm).

-

Symmetry Check: If the N-substituent is symmetric (e.g., Phenyl), the 2,5-methyls appear as a single peak. If the N-substituent is chiral or rotationally restricted (atropisomerism), the methyls may split into two singlets.

Caption: Logic flow for monitoring Paal-Knorr cyclization efficiency via 1H NMR markers.

Advanced Spectral Interpretation

The "Satellite" Trap:

High-concentration samples often show small peaks flanking the large methyl singlet (approx. 0.5% intensity, spaced ~125 Hz apart). These are

The D

-

Acquire standard spectrum in CDCl

or DMSO-d -

Add 1-2 drops of D

O to the tube. -

Shake vigorously and re-acquire.

-

Result: The N-H peak will disappear (exchange to N-D) or diminish significantly. C-H peaks will remain unchanged.

Coupling Constants (

-

Observation: Requires high resolution (shimming < 0.5 Hz linewidth). The methyl peak will appear as a finely resolved triplet or quartet depending on the substitution at C3/C4.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Sample turns red/black in tube | Acidic CDCl | Discard sample. Filter fresh CDCl |

| Missing N-H signal | Rapid chemical exchange or saturation transfer. | Switch to DMSO-d |

| Extra peaks at ~2.1 ppm | Acetone (common lab contaminant) or unreacted hexanedione. | Check multiplicity: Acetone is a sharp singlet; Hexanedione methyls are often slightly broader or shifted. |

| Broad aromatic peaks | Restricted rotation of N-substituent (atropisomerism). | Perform Variable Temperature (VT) NMR (up to 350 K) to coalesce rotamers. |

References

-

Paal-Knorr Synthesis Review : Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry. Link

-

Solvent Effects in NMR : Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

-

Pyrrole NH Characterization : Claramunt, R. M., et al. (1999). The NH bond in azoles: A combined NMR and crystallographic study. Journal of The Chemical Society, Perkin Transactions 2. Link

-

Quantitative NMR Parameters : Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

Application Notes and Protocols for the Analytical Characterization of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the characterization and quantification of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide. This document is structured to provide not only procedural steps but also the underlying scientific rationale for the selected methods and parameters, ensuring robust and reliable results.

Introduction and Compound Overview

4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrrole ring linked to a benzoic acid hydrazide moiety, suggests potential biological activity, as hydrazide derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, and antitubercular properties.[1] Accurate and precise analytical methods are paramount for its identification, purity assessment, and quantification in various matrices during research and development.

This guide outlines validated analytical techniques for the comprehensive characterization of this molecule, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Caption: Chemical structure and key features of the target analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is a powerful technique for separating and quantifying 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide from its impurities. The method's efficacy relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design:

-

Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining aromatic compounds.

-

Mobile Phase: A mixture of acetonitrile and water provides a suitable polarity gradient for elution. The addition of a small amount of acid, such as formic or acetic acid, is recommended to suppress the ionization of the hydrazide and any acidic impurities, leading to sharper peaks and more reproducible retention times.

-

Detection: The aromatic nature of the compound allows for sensitive detection using a UV-Vis detector.

Protocol 2.1: HPLC Purity Determination

Objective: To determine the purity of a sample of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide.

Instrumentation and Consumables:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC grade acetonitrile, water, and formic acid.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the reference standard of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.

-

Prepare working standards by serial dilution of the stock solution.

-

-

Sample Solution Preparation:

-

Prepare a sample solution at a concentration of approximately 100 µg/mL in the same diluent as the standard.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or determined from UV scan) |

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a highly sensitive technique for the identification of volatile and semi-volatile compounds. Due to the relatively low volatility and potential thermal lability of hydrazides, a derivatization step is often necessary to improve their chromatographic behavior.[2][3] Silylation is a common derivatization method that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Rationale for Method Design:

-

Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is effective for derivatizing the active hydrogens on the hydrazide moiety.

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good separation for a wide range of derivatized compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.

Protocol 3.1: GC-MS Identification

Objective: To confirm the identity of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide and to identify any volatile impurities.

Instrumentation and Consumables:

-

GC-MS system with a capillary column inlet and an electron ionization source.

-

DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

BSTFA with 1% TMCS.

-

Anhydrous pyridine or other suitable solvent.

-

Heating block or oven.

-

GC vials with inserts.

Procedure:

-

Derivatization:

-

Accurately weigh approximately 1 mg of the sample into a GC vial.

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Conditions:

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-500 amu |

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide based on its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

-

Identify any impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Rationale for Method Design:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving the analyte and does not exchange with the amide and amine protons.

-

Spectra: ¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR will reveal the number of different types of carbon atoms.

Protocol 4.1: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide.

Instrumentation and Consumables:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

DMSO-d₆.

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

-

-

NMR Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

-

Data Analysis and Interpretation:

-

Process the spectra (Fourier transform, phasing, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

-

Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

-

Expected Spectral Features:

Based on the structure and data from similar compounds[4], the following approximate chemical shifts (in ppm) in DMSO-d₆ are expected:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrole-CH₃ | ~2.0 | ~13 |

| Pyrrole-CH | ~5.9 | ~106 |

| Aromatic-CH | ~7.3-7.9 | ~120-130 |

| Pyrrole-C (substituted) | - | ~128 |

| Aromatic-C (substituted) | - | ~130-145 |

| C=O | - | ~165 |

| -NH- | ~10.0 (broad) | - |

| -NH₂ | ~4.5 (broad) | - |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds containing chromophores. The benzoic acid and pyrrole moieties in the target molecule are expected to absorb UV radiation, allowing for its concentration to be determined.

Protocol 5.1: UV-Vis Quantification

Objective: To determine the concentration of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide in a solution.

Instrumentation and Consumables:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Methanol or ethanol (spectroscopic grade).

-

Volumetric flasks and pipettes.

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of the compound in methanol.

-

Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in methanol.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert plot).

-

-

Sample Analysis:

-

Prepare a solution of the unknown sample in methanol, ensuring the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample at λmax.

-

Calculate the concentration of the sample using the equation from the calibration curve.

-

Method Validation Workflow

To ensure the reliability and trustworthiness of the analytical methods, a validation process should be followed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][6] The validation should assess the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: A typical workflow for analytical method validation.

References

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. Available at: [Link]

-

Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

-

Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Eco-Vector Journals Portal. Available at: [Link]

-

Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Available at: [Link]

-

Derivatization. Chemistry LibreTexts. Available at: [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. Available at: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

-

UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media. SciELO México. Available at: [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. Available at: [Link]

-

A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Europe. Available at: [Link]

-

Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. Available at: [Link]

-

Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... ResearchGate. Available at: [Link]

Sources

Application Note: Enhancing mAb Productivity and Modulating Glycosylation in CHO Cells using MPPB

This Application Note is designed for bioprocess engineers and cell line development scientists. It details the use of MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide), a small molecule additive identified to significantly enhance specific productivity (

Executive Summary

The pressure to reduce Cost of Goods (COGs) in biomanufacturing drives the search for chemical additives that can decouple cell growth from protein production. MPPB is a synthetic small molecule originally developed as an anti-tuberculosis agent but recently repurposed for CHO cell culture.[2][3]

Unlike non-specific stressors (e.g., sodium butyrate) that often crash cell viability, MPPB acts as a metabolic modulator . It suppresses cell proliferation while maintaining high viability, redirecting cellular energy (ATP) and glucose flux toward monoclonal antibody (mAb) synthesis.[1][2][3][4][5] Additionally, MPPB serves as a tool for glyco-engineering , specifically suppressing galactosylation without affecting cell longevity.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity[1][5]

-

IUPAC Name: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide[1][2][3][4][5][6][7]

-

Core Pharmacophore: The 2,5-dimethylpyrrole moiety is the active structural unit responsible for the productivity enhancement.

-

Solubility: Soluble in DMSO; poor solubility in aqueous media without carrier solvent.

Mechanism: The "Metabolic Switch"

MPPB functions by inducing a cytostatic state rather than a cytotoxic one. By arresting rapid cell division, the cell shifts its metabolic resources from biomass accumulation to protein secretion.

Key Physiological Changes:

-

Growth Suppression: Dose-dependent reduction in Viable Cell Density (VCD).[3][4]

-